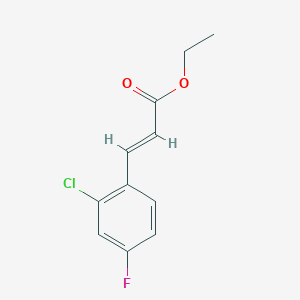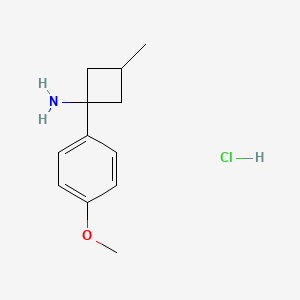
1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a methoxyphenyl group attached to a cyclobutanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves the reaction of 4-methoxyphenyl derivatives with cyclobutanamine under specific conditions. One common method includes the use of boiling ethanol in the presence of concentrated hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of calcium channels and muscarinic receptors .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazine)
Comparison: 1-(4-Methoxyphenyl)-3-methylcyclobutan-1-amine hydrochloride is unique due to its cyclobutanamine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-7-12(13,8-9)10-3-5-11(14-2)6-4-10;/h3-6,9H,7-8,13H2,1-2H3;1H |
InChI-Schlüssel |
WCWOCOHVJOEAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C2=CC=C(C=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







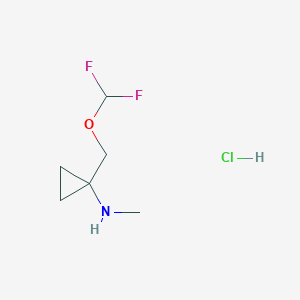

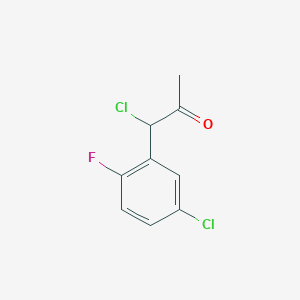


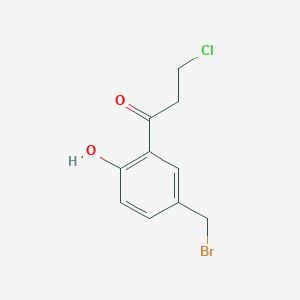
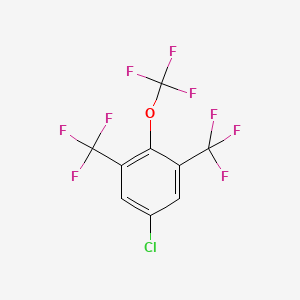
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
